

An In-depth Technical Guide to Benzyl 2-aminopropanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *benzyl 2-aminopropanoate*

Cat. No.: *B8808450*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 2-aminopropanoate, also known as alanine benzyl ester, is a protected form of the amino acid alanine. It is a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. The esterification of the carboxylic acid group with a benzyl group serves as a temporary protecting strategy, allowing for selective reactions at the amino group, most notably the formation of peptide bonds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **Benzyl 2-aminopropanoate**, with a focus on its hydrochloride salt, the most common commercially available form.

Chemical and Physical Properties

Benzyl 2-aminopropanoate is a chiral molecule and can exist as the L-isomer ((S)-enantiomer), D-isomer ((R)-enantiomer), or as a racemic mixture. The properties can vary slightly between these forms. The hydrochloride salt is typically a white to off-white crystalline powder.

Table 1: Physicochemical Properties of **Benzyl 2-aminopropanoate** Hydrochloride

Property	Value	Source(s)
Chemical Formula	$C_{10}H_{13}NO_2 \cdot HCl$	[1]
Molecular Weight	215.68 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	140-142 °C	[2]
Boiling Point	256.5 °C at 760 mmHg	[2]
Solubility	Soluble in water, methanol, and DMSO.	
Storage	Store in a freezer under an inert atmosphere.	

Spectroscopic Data

Detailed experimental spectra with peak assignments are often proprietary to the manufacturer. However, based on the chemical structure, the expected spectroscopic characteristics are as follows:

Table 2: Predicted Spectroscopic Data for **Benzyl 2-aminopropanoate**

Technique	Expected Peaks and Interpretation
¹ H NMR	<ul style="list-style-type: none">- Signals in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons.- A singlet for the benzylic methylene protons (-CH₂-) adjacent to the ester oxygen.- A quartet for the alpha-proton (-CH-) of the alanine backbone.- A doublet for the methyl protons (-CH₃) of the alanine backbone.- A broad singlet for the amine protons (-NH₂), which may be shifted downfield in the hydrochloride salt.
¹³ C NMR	<ul style="list-style-type: none">- Resonances in the aromatic region for the benzyl group carbons.- A peak for the benzylic methylene carbon.- A signal for the ester carbonyl carbon.- A resonance for the alpha-carbon of the alanine backbone.- A peak for the methyl carbon of the alanine backbone.
IR Spectroscopy	<ul style="list-style-type: none">- A strong absorption band for the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹).- N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹).- C-H stretching bands for the aromatic and aliphatic portions of the molecule.- C-O stretching for the ester linkage.
Mass Spectrometry	<ul style="list-style-type: none">- The molecular ion peak (M⁺).- Fragmentation patterns corresponding to the loss of the benzyl group, the carboxyl group, and other characteristic fragments of amino acid esters.A prominent peak is often observed for the tropylium ion (C₇H₇⁺) from the benzyl group.^[3]^[4]^[5]

Experimental Protocols

Synthesis of L-Alanine Benzyl Ester Hydrochloride

This protocol describes a common method for the synthesis of L-alanine benzyl ester hydrochloride from L-alanine.

Materials:

- L-alanine
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate
- Toluene
- Triethylamine
- Water
- Separatory funnel
- Round-bottom flask with a stirrer and thermometer

Procedure:[\[6\]](#)

- Formation of the p-toluenesulfonate salt: L-alanine is reacted with p-toluenesulfonic acid monohydrate and an excess of benzyl alcohol in toluene. The mixture is heated to reflux, and the water formed is removed azeotropically.
- Neutralization: The resulting p-toluenesulfonic acid salt of L-alanine benzyl ester is dissolved in a mixture of water and toluene and cooled to 5°C.
- Triethylamine is added dropwise to neutralize the salt and liberate the free L-alanine benzyl ester.
- Extraction: The organic layer containing the L-alanine benzyl ester is separated. The aqueous layer is extracted again with toluene to maximize recovery.
- Concentration: The combined organic layers are concentrated under reduced pressure to yield a toluene solution of L-alanine benzyl ester.

- Hydrochloride Salt Formation: The resulting ester can be converted to the hydrochloride salt by treatment with a solution of HCl in an appropriate solvent (e.g., diethyl ether or dioxane).

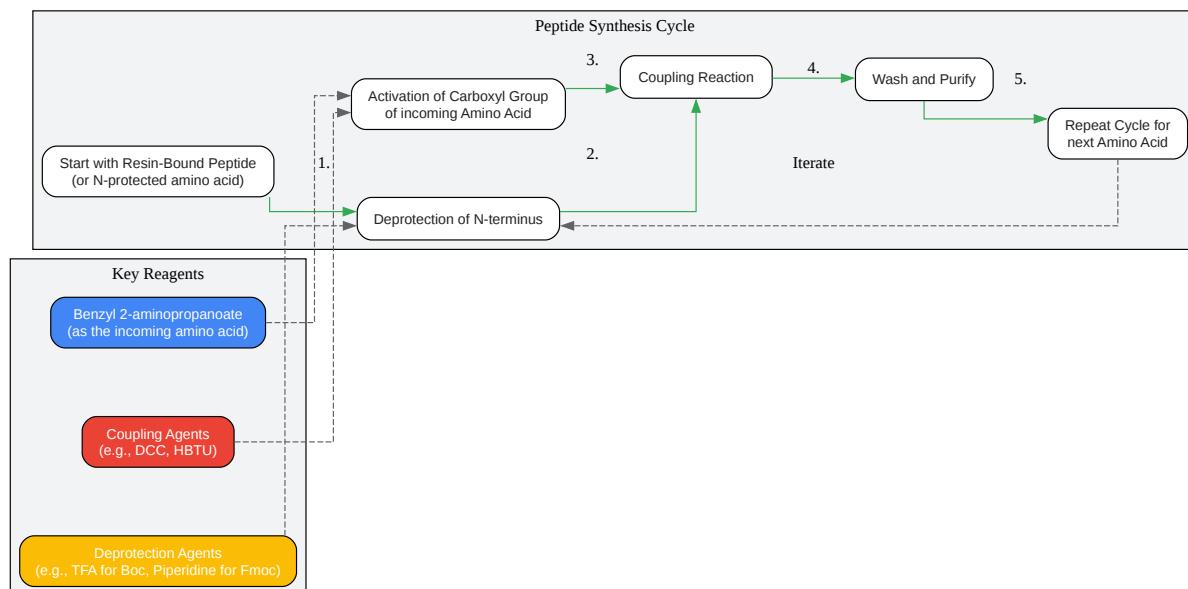
Purification by Recrystallization

Recrystallization is a standard method to purify the final product.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Crude **Benzyl 2-aminopropanoate** hydrochloride
- Ethanol
- Diethyl ether (or another suitable anti-solvent)
- Erlenmeyer flask
- Heating mantle or hot plate
- Ice bath
- Büchner funnel and flask

Procedure:


- Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.
- Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
- Induce further crystallization: Place the flask in an ice bath to maximize the yield of crystals.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
- Drying: Dry the purified crystals under vacuum.

Applications in Drug Development

The primary application of **Benzyl 2-aminopropanoate** is as a versatile building block in peptide synthesis, a fundamental process in drug discovery and development.[\[12\]](#) The benzyl ester effectively protects the C-terminus of the alanine residue, allowing for the sequential addition of other amino acids to the N-terminus to build a peptide chain.

Workflow for Peptide Synthesis using Benzyl 2-aminopropanoate

The following diagram illustrates a typical workflow for the incorporation of an alanine residue into a peptide chain using **Benzyl 2-aminopropanoate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Peptide Synthesis.

This iterative process of deprotection and coupling is the foundation of solid-phase peptide synthesis (SPPS), a technique for which **Benzyl 2-aminopropanoate** is a valuable reagent.

Conclusion

Benzyl 2-aminopropanoate, particularly its hydrochloride salt, is an indispensable tool for chemists and pharmaceutical scientists. Its well-defined properties and role as a protected amino acid make it a cornerstone of peptide synthesis. A thorough understanding of its characteristics and handling, as outlined in this guide, is essential for its effective use in the laboratory and in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 2-aminopropanoate hydrochloride | C10H14ClNO2 | CID 12210891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Benzyl 2-aMinopropanoate Hydrochloride [chembk.com]
- 3. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. L-ALANINE BENZYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mt.com [mt.com]
- 11. youtube.com [youtube.com]
- 12. Benzyl 2-aminopropanoate hydrochloride | 5557-81-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Benzyl 2-aminopropanoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8808450#what-is-benzyl-2-aminopropanoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com